molecular formula C10H9BrN2O2 B13277243 5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13277243
M. Wt: 269.09 g/mol
InChI Key: ASVZBGXTFJSPID-UHFFFAOYSA-N
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Description

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a specialized pyridine-based building block designed for medicinal chemistry and drug discovery research. This compound integrates two critical functional handles—a bromine substituent and an alkyne-containing amino chain—on a carboxylic acid-functionalized pyridine core, making it a versatile intermediate for constructing novel chemical entities. Its primary research value lies in its role as a precursor for the synthesis of complex molecules that target central nervous system receptors. Scientific literature on closely related analogs demonstrates that this chemotype serves as the carboxylic acid moiety in the synthesis of potent and selective antagonists for dopamine (D2 and D3) and serotonin-3 (5-HT3) receptors . The molecular scaffold is a privileged structure in medicinal chemistry, with heterocyclic compounds forming the basis of over 85% of all approved physiologically active pharmaceuticals . Researchers can utilize the carboxylic acid group for amide coupling reactions, the bromine atom for metal-catalyzed cross-coupling reactions, and the alkyne functionality for click chemistry applications, such as Huisgen cycloadditions, to rapidly generate diverse libraries for biological screening. Its application is fundamental in exploring new therapeutic areas, including the development of potential neuropharmaceuticals.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-6-(but-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-8(11)5-7(6-13-9)10(14)15/h5-6H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

ASVZBGXTFJSPID-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=C(C=C(C=N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Starting Material

The synthesis typically starts from pyridine-3-carboxylic acid or a suitably substituted pyridine derivative, which provides the carboxylic acid functionality at position 3.

Bromination at the 5-Position

  • Reagents: Bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Conditions: Mild temperatures to avoid polybromination.
  • Outcome: Selective bromination at the 5-position of the pyridine ring, yielding 5-bromopyridine-3-carboxylic acid intermediate.

Amination with But-2-yn-1-ylamine

  • Reagents: But-2-yn-1-ylamine (an alkyne-containing primary amine).
  • Mechanism: Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination can be employed to introduce the but-2-yn-1-ylamino group at the 6-position.
  • Catalysts: Pd-based catalysts with suitable ligands are preferred for regioselective amination.
  • Solvents: Polar aprotic solvents such as DMF or DMSO.
  • Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.

Purification

  • Methods: Column chromatography or recrystallization to isolate the pure 5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid.
  • Characterization: NMR (1H, 13C), Mass spectrometry, and IR spectroscopy confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Bromination Br2 or NBS, mild temperature 5-Bromopyridine-3-carboxylic acid
2 Amination (Nucleophilic) But-2-yn-1-ylamine, Pd catalyst, DMF, 80–120 °C This compound
3 Purification Chromatography or recrystallization Pure target compound

Comparative Notes with Related Compounds

  • Similar compounds such as 5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid have been synthesized using analogous strategies involving bromination, amination with propargylamine, and carboxylation.
  • The but-2-yn-1-yl substituent introduces a longer alkyne chain compared to prop-2-yn-1-yl, potentially affecting reactivity and binding properties in biological applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. Its effects are mediated through the formation of covalent or non-covalent bonds with the target sites, leading to alterations in biological processes.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with similar pyridine derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid N/A C₁₀H₁₀BrN₃O₂ 283.9 5-Br, 6-(but-2-yn-1-yl amino), 3-COOH
5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid 1803604-56-9 C₇H₆BrNO₃ 232.03 5-Br, 6-OH, 2-CH₃, 3-COOH
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Br, 3-CH₃
5-Bromo-6-chloro-3-iodopyridin-2-amine 1207625-23-7 C₅H₄BrClIN₂ 367.36 5-Br, 6-Cl, 3-I, 2-NH₂
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 153888-47-2 C₈H₉BrNO₃ 263.07 5-Br, 1-CH₃, 6-O, 3-COOCH₃
Key Observations:

Functional Groups: The carboxylic acid at position 3 in the target compound enhances water solubility and enables salt formation, unlike esters (e.g., CAS 153888-47-2) or simpler pyridines (e.g., 2-Bromo-3-methylpyridine) . The but-2-yn-1-yl amino group introduces a terminal alkyne, enabling click chemistry for bioconjugation, a feature absent in hydroxy- or halogen-substituted analogs (e.g., 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid) .

Halogen Diversity :

  • The target compound contains only bromine, whereas CAS 1207625-23-7 includes bromine, chlorine, and iodine. Multiple halogens increase molecular weight and may raise toxicity concerns .

Research Findings

  • Synthetic Utility : The target compound’s alkyne group enables rapid functionalization, as demonstrated in a 2023 study synthesizing fluorescent probes via CuAAC .
  • Stability : The carboxylic acid group enhances stability in physiological pH compared to esters, which hydrolyze under basic conditions .

Biological Activity

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an amino group, and a but-2-ynyl substituent. The synthesis typically involves bromination of pyridine derivatives followed by coupling reactions to introduce the alkyne moiety.

Synthetic Route Overview

  • Bromination : The pyridine derivative undergoes bromination using agents such as N-bromosuccinimide (NBS).
  • Alkyne Coupling : A Sonogashira coupling reaction introduces the but-2-ynyl group.
  • Amidation : The final step involves amidation to yield the target compound.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridine derivatives have shown potent effects against human lung adenocarcinoma (A549) cells.

CompoundIC50 (µM)Cell LineReference
Compound A10A549
Compound B15HSAEC1-KT
5-Bromo Compound12A549

The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cells while maintaining lower toxicity in non-cancerous cells.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae12

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Studies

  • Anticancer Activity Study : A study evaluated the effects of various substituted pyridine derivatives on A549 cells, highlighting that compounds with free amino groups exhibited enhanced cytotoxicity compared to those with acetylamino groups. This underscores the importance of functional groups in modulating biological activity .
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains, revealing that certain derivatives maintain efficacy against bacteria resistant to conventional antibiotics, suggesting their potential as lead compounds for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting the bromine atom at the 5-position of the pyridine ring with a but-2-yn-1-ylamino group requires careful control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions. Catalytic systems like Pd(PPh₃)₄/CuI in Sonogashira-like conditions may enhance regioselectivity . Protecting the carboxylic acid group with tert-butyl esters during synthesis can prevent unwanted side reactions and improve yield .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Dissolve the compound in DMSO-d₆ to observe the pyridine ring protons (δ 7.5–8.5 ppm) and the but-2-yn-1-yl group’s terminal alkyne proton (δ 2.5–3.0 ppm). Compare integration ratios to confirm stoichiometry .
  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity. The molecular ion peak ([M+H]⁺) should align with the theoretical m/z (e.g., ~285 for C₁₀H₈BrN₂O₂) .

Q. What solvents are optimal for reactions involving this compound, and how does solubility affect experimental design?

  • Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMF, DMSO) but poor solubility in non-polar solvents. For coupling reactions, use DMF at 60°C to enhance dissolution. Precipitation in aqueous acidic conditions (pH < 3) can aid purification .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Discrepancies may arise from rotameric equilibria of the but-2-yn-1-yl group or residual solvents. Perform variable-temperature NMR (VT-NMR) to observe dynamic effects. For example, heating to 50°C in DMSO-d₆ simplifies splitting caused by restricted rotation . Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize regioselectivity during functionalization of the pyridine ring?

  • Methodological Answer : The bromine atom at the 5-position directs electrophilic substitution to the 4- or 6-positions. To achieve selective modification at the 6-position, use sterically hindered bases (e.g., 2,6-lutidine) to deprotonate the amino group and activate the adjacent carbon for nucleophilic attack . Microwave-assisted synthesis (100–120°C, 30 min) can enhance reaction specificity .

Q. How to design experiments to study interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and monitor binding kinetics in real-time using varying concentrations of the compound dissolved in PBS (pH 7.4) .
  • Isothermal Titration Calorimetry (ITC) : Titrate the compound into a protein solution to measure enthalpy changes, providing insights into binding affinity (Kd) and stoichiometry .

Q. How to address discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Variability may stem from differences in assay conditions (e.g., pH, ionic strength) or cellular models. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and validate purity via HPLC (>98%). Perform dose-response curves in triplicate to ensure reproducibility .

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